molecular formula C11H13N3S B11806277 3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine

3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine

Cat. No.: B11806277
M. Wt: 219.31 g/mol
InChI Key: VRWVSQJRJPBAGC-UHFFFAOYSA-N
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Description

3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine is a heterocyclic compound that contains both a pyridine ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine typically involves the reaction of pyridine derivatives with thiazole derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a pyridine boronic acid and a thiazole halide . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can help in scaling up the production process while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, thereby modulating their activity. The compound’s thiazole ring can interact with metal ions, which can be crucial for its biological activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-2-yl)thiazol-2-amine
  • 4-(Pyridin-4-yl)thiazol-2-amine
  • 2-(Pyridin-3-yl)thiazol-4-yl)ethan-1-amine

Uniqueness

3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both pyridine and thiazole rings in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

3-(2-pyridin-3-yl-1,3-thiazol-4-yl)propan-1-amine

InChI

InChI=1S/C11H13N3S/c12-5-1-4-10-8-15-11(14-10)9-3-2-6-13-7-9/h2-3,6-8H,1,4-5,12H2

InChI Key

VRWVSQJRJPBAGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CCCN

Origin of Product

United States

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